1-[(4-fluorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-fluorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine, commonly known as FMA-1, is a chemical compound that has been the subject of scientific research for its potential therapeutic applications. FMA-1 belongs to the class of sulfonylurea compounds and has been found to have a variety of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of FMA-1 is not fully understood, but it is believed to act by binding to sulfonylurea receptors on the surface of pancreatic beta cells, leading to the release of insulin. FMA-1 has also been found to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the synthesis of pyrimidine nucleotides.
Biochemical and Physiological Effects:
FMA-1 has been found to have a variety of biochemical and physiological effects. In addition to its hypoglycemic effects, FMA-1 has been found to reduce blood pressure in animal models, as well as to have anti-inflammatory and antioxidant effects. FMA-1 has also been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of FMA-1 is that it is relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that FMA-1 has been found to have low solubility in water, which can make it difficult to administer in experiments.
Orientations Futures
There are several potential future directions for research on FMA-1. One area of interest is in the development of FMA-1 analogs with improved pharmacokinetic properties, such as increased solubility. Another potential area of research is in the development of FMA-1 as a therapeutic agent for the treatment of cancer, as it has shown promise in inhibiting the growth of cancer cells in vitro. Additionally, further research is needed to fully elucidate the mechanism of action of FMA-1 and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of FMA-1 involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-(methoxy-NNO-azoxy)acetyl-1,2,5,6-tetrahydropyrimidine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure FMA-1.
Applications De Recherche Scientifique
FMA-1 has been studied extensively for its potential therapeutic applications in the treatment of various diseases. One of the major areas of research has been in the field of diabetes, where FMA-1 has been found to have hypoglycemic effects by stimulating insulin secretion from pancreatic beta cells. FMA-1 has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
(Z)-[2-[3-(4-fluorophenyl)sulfonyl-1,3-diazinan-1-yl]-2-oxoethyl]-methoxyimino-oxidoazanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN4O5S/c1-23-15-18(20)9-13(19)16-7-2-8-17(10-16)24(21,22)12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3/b18-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIFUWXCDRNEBQ-SDXDJHTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=[N+](CC(=O)N1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)F)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=[N+](/CC(=O)N1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)F)\[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.